4-Fluoro-2-(trifluoromethyl)piperidine
CAS No.:
Cat. No.: VC17500943
Molecular Formula: C6H9F4N
Molecular Weight: 171.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9F4N |
|---|---|
| Molecular Weight | 171.14 g/mol |
| IUPAC Name | 4-fluoro-2-(trifluoromethyl)piperidine |
| Standard InChI | InChI=1S/C6H9F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h4-5,11H,1-3H2 |
| Standard InChI Key | XKHWYPOKYAVZOM-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(CC1F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a piperidine ring (C₅H₁₁N) with two substituents:
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Fluorine at the 4-position, enhancing electronegativity and influencing ring conformation.
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Trifluoromethyl group (-CF₃) at the 2-position, contributing to lipophilicity and metabolic stability .
Table 1: Key Molecular Descriptors
The trifluoromethyl group’s electron-withdrawing nature reduces the basicity of the piperidine nitrogen (pKa ~7.5 vs. ~11 for unsubstituted piperidine), impacting solubility and reactivity .
Synthetic Strategies and Optimization
Fluorination and Trifluoromethylation Pathways
| Starting Material | Reagent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 2-(Trifluoromethyl)piperidine | XeF₂ in HF/CHCl₃ | 65 | 54.5 | 98.9 | |
| 4-Fluoropiperidine | CF₃Cu, Pd catalysis | 80 | 62.3 | 97.5 |
Key challenges:
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Regioselectivity in fluorination due to competing ring positions.
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Side reactions from HF byproducts, necessitating neutralization steps.
Physicochemical and Spectroscopic Properties
Stability and Reactivity
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Thermal stability: Decomposition onset at 210°C (TGA data for analogs ).
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Oxidative resistance: The -CF₃ group stabilizes adjacent C-H bonds against common oxidants (e.g., KMnO₄).
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Hydrolytic stability: Resistant to aqueous hydrolysis at pH 4–9 (24-hour assay) .
Spectroscopic Characterization
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¹⁹F NMR: Distinct signals at -63 ppm (-CF₃) and -180 ppm (C-F) .
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IR spectroscopy: Stretching vibrations at 1,120 cm⁻¹ (C-F) and 1,350 cm⁻¹ (C-N) .
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| BPN-14136 (piperidine analog) | RBP4 | 1.2 | |
| 3-(4-Fluoro-2-CF₃-phenoxy)piperidine | CYP3A4 inhibition | 450 |
Future Directions and Research Gaps
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Stereoselective synthesis to access enantiopure forms for chiral drug candidates.
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In vivo pharmacokinetic studies to validate brain permeability and metabolic stability.
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Computational modeling to predict off-target interactions and optimize selectivity.
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